molecular formula C12H17NO4S B6331580 Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid CAS No. 500770-67-2

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid

Cat. No.: B6331580
CAS No.: 500770-67-2
M. Wt: 271.33 g/mol
InChI Key: ASXVJQPFJWSOQX-VIFPVBQESA-N
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Description

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is a derivative of propionic acid, featuring a thienyl group and an amino group, which are protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the thienyl group. One common method involves the reaction of Boc-protected amino acids with thienyl derivatives under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-diisopropylcarbodiimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for further applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc group.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. Once the Boc group is removed, the free amino group can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-3-Amino-4-(3-thienyl)-butyric acid
  • Boc-(S)-3-Amino-3-(2-thienyl)-propionic acid
  • Boc-(S)-3-Amino-3-(4-thienyl)-propionic acid

Uniqueness

Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid is unique due to the specific positioning of the thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXVJQPFJWSOQX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500770-67-2
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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